4-(2-Hydroxyethoxy)salicylic acid
Overview
Description
4-(2-Hydroxyethoxy)salicylic acid, also known as 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid, is a chemical compound with the molecular formula C9H10O5 and a molecular weight of 198.17 g/mol . It appears as a white to almost white powder or crystal and has a melting point of 206°C . This compound is a derivative of salicylic acid, which is widely known for its applications in pharmaceuticals and cosmetics.
Scientific Research Applications
4-(2-Hydroxyethoxy)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for skin conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
Target of Action
It is known that salicylic acid, a related compound, targets cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain .
Mode of Action
Salicylic acid, a structurally similar compound, irreversibly inhibits cox-1 and cox-2 enzymes, thereby reducing the formation of pro-inflammatory prostaglandins . It is plausible that 4-(2-Hydroxyethoxy)salicylic acid may exhibit a similar mode of action.
Biochemical Pathways
Salicylic acid, a related compound, is known to affect the arachidonic acid pathway by inhibiting the cox enzymes . This results in decreased production of prostaglandins, thereby affecting inflammation and pain signaling pathways.
Pharmacokinetics
Salicylic acid, a structurally similar compound, is known to be rapidly absorbed and undergoes extensive metabolism, primarily in the liver . It is excreted renally, both unchanged and as metabolites .
Result of Action
Given its structural similarity to salicylic acid, it may exhibit similar effects, such as reducing inflammation and pain by decreasing the production of pro-inflammatory prostaglandins .
Action Environment
For instance, the compound is recommended to be stored in a sealed container in a dry environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(2-Hydroxyethoxy)salicylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within the cell .
Additionally, this compound can bind to certain proteins, altering their conformation and function. This binding can either inhibit or activate the protein’s activity, depending on the nature of the interaction. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation .
Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to either upregulation or downregulation of specific genes, thereby influencing cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites .
Additionally, this compound can influence gene expression by interacting with transcription factors. This interaction can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes such as metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . This interaction can influence metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can affect the biosynthesis of other compounds, such as phenolic acids, by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . This compound can also accumulate in certain cellular compartments, depending on its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus . These localizations can affect its activity and function, as the compound can interact with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)salicylic acid typically involves the reaction of salicylic acid with ethylene glycol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:
Salicylic Acid+Ethylene Glycol→4-(2-Hydroxyethoxy)salicylic Acid+Water
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)salicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethoxy)salicylic acid or 4-(2-carboxyethoxy)salicylic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Formation of 4-(2-haloethoxy)salicylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, widely used in pharmaceuticals and cosmetics.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid with analgesic and anti-inflammatory properties.
Methyl Salicylate: Another derivative used in topical analgesics and liniments.
Uniqueness
4-(2-Hydroxyethoxy)salicylic acid is unique due to the presence of the hydroxyethoxy group, which imparts different physicochemical properties compared to its parent compound and other derivatives. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIMLMPQGJCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163451-82-9 | |
Record name | 4-(2-Hydroxyethoxy)salicylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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